molecular formula C16H14N4O3S3 B2438836 Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate CAS No. 1002041-83-9

Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Cat. No.: B2438836
CAS No.: 1002041-83-9
M. Wt: 406.49
InChI Key: JTJFZJLKNMAULN-UHFFFAOYSA-N
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Description

Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a useful research compound. Its molecular formula is C16H14N4O3S3 and its molecular weight is 406.49. The purity is usually 95%.
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Biological Activity

Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with benzoate moieties. The general synthetic route includes:

  • Formation of Thiadiazole Core : The initial step involves the formation of the thiadiazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Ureido Group Introduction : The introduction of the ureido group is achieved through nucleophilic substitution reactions.
  • Final Esterification : The final step involves esterification to form the methyl ester derivative.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines:

  • HepG2 (liver cancer) : IC50 values reported around 4.37 μM indicate potent activity against liver cancer cells.
  • A549 (lung cancer) : IC50 values around 8.03 μM suggest effectiveness against lung cancer cells .

Antimicrobial Activity

Compounds containing thiadiazole rings have shown promising antimicrobial properties. For example:

  • In vitro studies demonstrated that certain thiadiazole derivatives inhibit the growth of bacteria and fungi, indicating their potential as antimicrobial agents .

Antiprotozoal Activity

Research has also highlighted the antiprotozoal activity of thiadiazole derivatives against pathogens such as Trypanosoma cruzi and Leishmania donovani. In vitro assays have shown that some derivatives can inhibit parasite proliferation significantly at concentrations around 50 μM .

The mechanisms by which this compound exhibits its biological activities include:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with DNA Synthesis : Some studies suggest that these compounds may interfere with DNA replication processes in both cancerous and microbial cells.

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 (μM)Activity
Thiadiazole DerivativeHepG24.37Antitumor
Thiadiazole DerivativeA5498.03Antitumor
Thiadiazole DerivativeT. cruzi50Antiprotozoal
Thiadiazole DerivativeL. donovani50Antiprotozoal

Properties

IUPAC Name

methyl 4-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S3/c1-23-13(21)11-6-4-10(5-7-11)9-25-16-20-19-15(26-16)18-14(22)17-12-3-2-8-24-12/h2-8H,9H2,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJFZJLKNMAULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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